molecular formula C16H15FN2O4 B2395802 Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate CAS No. 477889-70-6

Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate

Cat. No.: B2395802
CAS No.: 477889-70-6
M. Wt: 318.304
InChI Key: KEWWLNNNCFQLGF-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate is a synthetic aromatic ester featuring a benzene core substituted with a methoxy group at position 2 and a urea-linked 3-fluoroaniline moiety at position 3.

Properties

IUPAC Name

methyl 4-[(3-fluorophenyl)carbamoylamino]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-22-14-9-12(6-7-13(14)15(20)23-2)19-16(21)18-11-5-3-4-10(17)8-11/h3-9H,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWWLNNNCFQLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with a suitable carbonylating agent to form the fluoroanilino intermediate. This intermediate is then reacted with 2-methoxybenzenecarboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluoroanilino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted anilino compounds.

Scientific Research Applications

Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate involves its interaction with specific molecular targets. The fluoroanilino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing core structural variations, substituent effects, and inferred applications.

Aromatic Core and Substituent Variations

Compound Name Core Structure Key Substituents Synthesis Notes Potential Applications References
Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate Benzene 2-methoxy, 4-[(3-fluoroanilino)carbonyl]amino Likely involves THF-mediated coupling (analogous to ) Pharmaceutical intermediates, enzyme inhibitors
1-[2-(3-Fluoroanilino)anilino]-3-(2-methoxy-3-pyridyl)amino-4,6-dinitrobenzene (5a) Benzene (nitrated) 3-fluoroanilino, 2-methoxy-3-pyridyl, nitro groups Reflux with THF and triethylamine (31 h) High-energy materials or dyes (nitro groups)
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) Triazine Bromo, formyl, methoxyphenoxy Stepwise coupling with trichlorotriazine Agrochemicals (herbicides or fungicides)
Ethyl 4-[(3-fluoroanilino)carbonyl]-5-methylisoxazole-3-carboxylate Isoxazole 3-fluoroanilino, 5-methyl, ethyl ester Commercial availability (CymitQuimica) Antibacterial or antifungal agents
Methyl 4-(3-chloro-4-methoxyanilino)-8-fluoroquinoline-2-carboxylate Quinoline 3-chloro-4-methoxyanilino, 8-fluoro Anticancer or antimicrobial candidates (quinoline core)

Key Structural and Functional Differences

  • Core Flexibility: The benzene core in the target compound contrasts with triazine (5l) and quinoline () systems. Triazine derivatives often exhibit herbicidal activity (e.g., metsulfuron methyl in ), while quinolines are explored for antimicrobial uses .
  • Substituent Effects: Electron-Withdrawing Groups: Nitro substituents in 5a increase reactivity and may confer explosive or photochemical properties . Halogenation: The 3-fluoroanilino group in the target compound vs. 3-chloro-4-methoxyanilino in alters electronic properties and binding affinity. Ester vs.

Biological Activity

Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO4C_{12}H_{12}FNO_4. The compound features a methoxy group, a carbonyl group, and a fluoroaniline moiety, which contribute to its biological properties.

Table 1: Basic Properties

PropertyValue
Molecular Weight255.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite crystalline solid

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with appropriate carboxylic acid derivatives. The process may include multiple steps such as acylation and esterification to achieve the desired product with high purity and yield.

Antimicrobial Activity

Research indicates that derivatives of methoxybenzenecarboxylates exhibit antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

Anti-inflammatory Effects

Compounds with methoxy groups are often associated with anti-inflammatory activities. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, which may be mediated through the NF-kB signaling pathway .

Anticancer Potential

Preliminary data suggest that this compound could exhibit anticancer properties. In cell line studies, related compounds have been shown to induce apoptosis in cancer cells while sparing normal cells .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and inflammation. The presence of the fluoroaniline moiety is thought to enhance binding affinity to these targets, thereby increasing efficacy.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into methoxy-substituted benzenecarboxylates revealed that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of various benzenecarboxylates, this compound demonstrated a reduction in edema in animal models, supporting its potential therapeutic use in inflammatory diseases .
  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the ability of related compounds to inhibit tumor growth in xenograft models, suggesting that this compound may warrant further investigation as a novel anticancer agent .

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